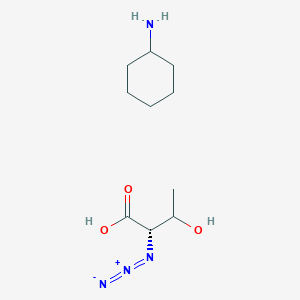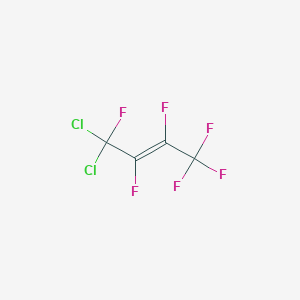
L-azidothreonine CHA salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-azidothreonine CHA salt is a compound that combines the properties of an azido group and a hydroxybutanoic acid with cyclohexanamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-azidothreonine CHA salt typically involves the azidation of a suitable precursor, such as a hydroxybutanoic acid derivative, followed by the introduction of cyclohexanamine. The reaction conditions often require the use of azidating agents like sodium azide under controlled temperature and pH conditions to ensure the selective formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
L-azidothreonine CHA salt undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
科学研究应用
L-azidothreonine CHA salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the azido group’s reactivity.
Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of L-azidothreonine CHA salt involves the reactivity of the azido group, which can undergo click chemistry reactions to form stable triazole linkages. These reactions are often used to label or modify biomolecules. The hydroxybutanoic acid moiety can interact with various enzymes and receptors, influencing biological pathways.
相似化合物的比较
Similar Compounds
- (2S)-2-azido-3,3-dimethylbutanoic acid;cyclohexanamine
- (2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine
- (2S)-2-azido-3-(4-hydroxyphenyl)propanoic acid;cyclohexanamine
Uniqueness
L-azidothreonine CHA salt is unique due to the presence of both an azido group and a hydroxybutanoic acid moiety, which allows for diverse chemical reactivity and potential applications in various fields. The combination with cyclohexanamine further enhances its versatility and potential for specific interactions in biological systems.
属性
分子式 |
C10H20N4O3 |
|---|---|
分子量 |
244.29 |
同义词 |
cyclohexanaminium (2R,3S)-2-azido-3-hydroxybutanoate; N3-D-Thr-OH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





